molecular formula C21H22ClN3O5 B265237 N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B265237
M. Wt: 431.9 g/mol
InChI Key: QBKYRBZVMPUQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. As a result, TBOA has been shown to modulate glutamatergic neurotransmission and has been investigated for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a potent inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide increases the extracellular concentration of glutamate, which can lead to the modulation of glutamatergic neurotransmission. N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to modulate the activity of various glutamate receptors, including NMDA receptors, AMPA receptors, and kainate receptors.
Biochemical and physiological effects:
N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to modulate glutamatergic neurotransmission and has been investigated for its potential therapeutic applications in various neurological disorders. N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been used as a tool to study the role of EAATs in synaptic transmission and plasticity. In addition, N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to have potential applications in the treatment of cancer and inflammation.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several advantages as a tool for scientific research. It is a potent inhibitor of EAATs, which makes it a valuable tool for studying the role of glutamate transporters in synaptic transmission and plasticity. N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is also relatively selective for EAATs, which minimizes off-target effects. However, N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has some limitations as a tool for scientific research. It has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms. In addition, N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can have non-specific effects on other transporters, which can complicate its interpretation in certain experiments.

Future Directions

There are several future directions for the use of N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in scientific research. One potential application is in the development of new therapies for neurological disorders that involve glutamatergic dysfunction. N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide may also have potential applications in the treatment of cancer and inflammation. In addition, further studies are needed to better understand the mechanisms of action of N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide and to optimize its use as a tool for scientific research.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole to form the intermediate 2-chloro-N-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. This intermediate is then reacted with 4-bromobutanoyl chloride to form the final product, N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate glutamatergic neurotransmission and has been investigated for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been used as a tool to study the role of EAATs in synaptic transmission and plasticity.

properties

Product Name

N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Molecular Formula

C21H22ClN3O5

Molecular Weight

431.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C21H22ClN3O5/c1-27-16-11-13(12-17(28-2)20(16)29-3)21-24-19(30-25-21)10-6-9-18(26)23-15-8-5-4-7-14(15)22/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,23,26)

InChI Key

QBKYRBZVMPUQEV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.